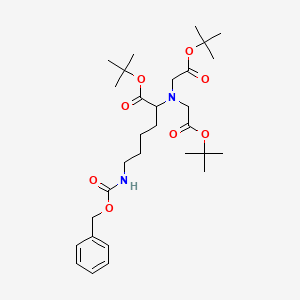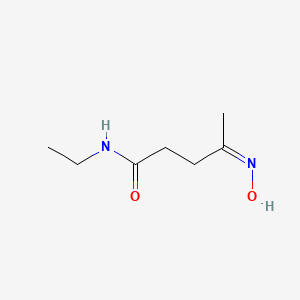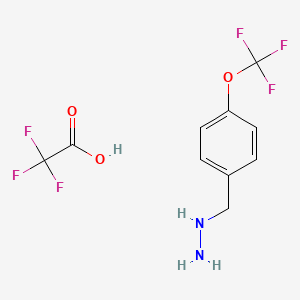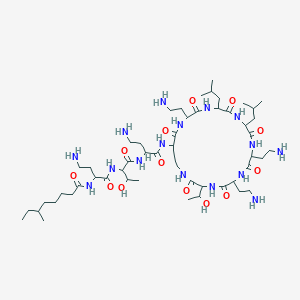
N-Benzyloxycarbonyl-N-(5-Amino-1-carboxypentyl)iminodiacetic Acid, Tri-t-butyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester is a complex organic compound often used in chemical synthesis and research. This compound is characterized by its protective groups, which are crucial in various synthetic pathways to prevent unwanted reactions at specific sites.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester typically involves multiple steps. The process begins with the protection of the amino groups of L-lysine using tert-butyl and phenylmethoxycarbonyl groups. The reaction conditions often include the use of solvents like dimethylformamide and catalysts such as dicyclohexylcarbodiimide to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of automated reactors and purification systems ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove protective groups, revealing the active sites of the molecule.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide sites.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles such as amines for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure selective reactions.
Major Products Formed
The major products formed from these reactions depend on the specific pathways and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce deprotected lysine derivatives.
Aplicaciones Científicas De Investigación
N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester is widely used in scientific research due to its versatility:
Chemistry: It serves as a building block in the synthesis of complex organic molecules.
Biology: The compound is used in peptide synthesis and as a protective group in biochemical studies.
Medicine: It is involved in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Industry: The compound finds applications in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester involves the protection of specific functional groups during chemical synthesis. The protective groups prevent unwanted reactions, allowing for selective modifications at other sites. The molecular targets include amino and carboxyl groups, and the pathways involve the formation and cleavage of protective groups under specific conditions.
Comparación Con Compuestos Similares
Similar Compounds
- N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-ornithine 1,1-Dimethylethyl Ester
- N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-glutamine 1,1-Dimethylethyl Ester
Uniqueness
Compared to similar compounds, N2,N2-Bis[2-(1,1-dimethylethoxy)-2-oxoethyl]-N6-[(phenylmethoxy)carbonyl]-L-lysine 1,1-Dimethylethyl Ester offers unique advantages in terms of stability and reactivity. Its protective groups are particularly effective in preventing side reactions, making it a valuable tool in complex synthetic pathways.
Propiedades
Fórmula molecular |
C30H48N2O8 |
|---|---|
Peso molecular |
564.7 g/mol |
Nombre IUPAC |
tert-butyl 2-[bis[2-[(2-methylpropan-2-yl)oxy]-2-oxoethyl]amino]-6-(phenylmethoxycarbonylamino)hexanoate |
InChI |
InChI=1S/C30H48N2O8/c1-28(2,3)38-24(33)19-32(20-25(34)39-29(4,5)6)23(26(35)40-30(7,8)9)17-13-14-18-31-27(36)37-21-22-15-11-10-12-16-22/h10-12,15-16,23H,13-14,17-21H2,1-9H3,(H,31,36) |
Clave InChI |
XWZZIOGTEIOOAN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)CN(CC(=O)OC(C)(C)C)C(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1E,3Z)-3-Chloro-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)-1,3-pentadienyl]-1,3,3-trimethyl-3H-indolium perchlorate](/img/structure/B12287860.png)
![2-[3-(2,5-dicarboxyphenyl)phenyl]terephthalic acid](/img/structure/B12287867.png)
![1-[(4-Chlorophenyl)methyl]cyclobutan-1-amine](/img/structure/B12287882.png)

![tert-Butyl 5-(bromomethyl)-5-fluoro-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B12287890.png)
![N-(6-(tert-butylsulfonyl)-7-methoxyquinolin-4-yl)benzo[d]thiazol-5-amine](/img/structure/B12287893.png)




![[3,4,5,6-Tetrakis[[3,4,5-tris(phenylmethoxy)benzoyl]oxy]oxan-2-yl]methyl 3,4,5-tris(phenylmethoxy)benzoate](/img/structure/B12287916.png)
![2-amino-N-[1-[3-benzyl-3-[dimethylamino(methyl)carbamoyl]piperidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-methylpropanamide;dihydrochloride](/img/structure/B12287924.png)
